molecular formula C16H23NO2 B13214291 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13214291
M. Wt: 261.36 g/mol
InChI Key: FXWFMMJKRXYIAP-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes an amino group, an ethyl-substituted phenyl group, and a cyclopentane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 4-ethylbenzylamine, followed by the introduction of the carboxylic acid group through oxidation reactions. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and large-scale oxidation reactions may be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Nitro derivatives of the amino group.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group may form hydrogen bonds with target proteins, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic acid
  • 1-[2-Amino-1-(4-isopropylphenyl)ethyl]cyclopentane-1-carboxylic acid
  • 1-[2-Amino-1-(4-tert-butylphenyl)ethyl]cyclopentane-1-carboxylic acid

Uniqueness

1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-[2-amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C16H23NO2/c1-2-12-5-7-13(8-6-12)14(11-17)16(15(18)19)9-3-4-10-16/h5-8,14H,2-4,9-11,17H2,1H3,(H,18,19)

InChI Key

FXWFMMJKRXYIAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)C2(CCCC2)C(=O)O

Origin of Product

United States

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